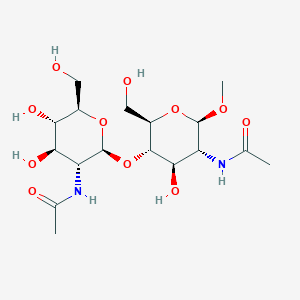
O-Methyl-di-N-acetyl beta-chitobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl-di-N-acetyl beta-chitobioside (MDCB) is a chemical compound that belongs to the family of chitin oligosaccharides. It is a dimer of N-acetylglucosamine, which is a major component of the exoskeleton of insects, crustaceans, and fungi. MDCB has been synthesized by several methods, and its potential applications in scientific research have been extensively investigated.
作用机制
O-Methyl-di-N-acetyl beta-chitobioside is thought to act as a ligand for carbohydrate-binding proteins, such as chitinases and lectins. It may also modulate the activity of immune cells, such as macrophages and dendritic cells, by binding to specific receptors on their surface. O-Methyl-di-N-acetyl beta-chitobioside may also affect gene expression and signal transduction pathways in cells.
生化和生理效应
O-Methyl-di-N-acetyl beta-chitobioside has been shown to have a variety of biochemical and physiological effects, including the stimulation of immune cells, the inhibition of cancer cell growth, and the modulation of gene expression. O-Methyl-di-N-acetyl beta-chitobioside has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
O-Methyl-di-N-acetyl beta-chitobioside has several advantages for lab experiments, including its stability, solubility, and availability. O-Methyl-di-N-acetyl beta-chitobioside is also relatively inexpensive and easy to synthesize. However, O-Methyl-di-N-acetyl beta-chitobioside has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.
未来方向
There are several future directions for research on O-Methyl-di-N-acetyl beta-chitobioside, including its use as a therapeutic agent for cancer and other diseases, its potential as a vaccine adjuvant, and its role in the development of insecticides and antifungal agents. Further studies are needed to determine the optimal dose and route of administration for O-Methyl-di-N-acetyl beta-chitobioside, as well as its potential side effects and toxicities.
Conclusion
In conclusion, O-Methyl-di-N-acetyl beta-chitobioside is a chitin oligosaccharide with potential applications in scientific research. It can be synthesized by several methods and has been shown to have a variety of biochemical and physiological effects. O-Methyl-di-N-acetyl beta-chitobioside has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of O-Methyl-di-N-acetyl beta-chitobioside in scientific research and its potential as a therapeutic agent.
合成方法
O-Methyl-di-N-acetyl beta-chitobioside can be synthesized by several methods, including enzymatic hydrolysis, chemical synthesis, and chitinase-catalyzed hydrolysis. Enzymatic hydrolysis involves the use of chitinase enzymes to break down chitin into smaller oligosaccharides, including O-Methyl-di-N-acetyl beta-chitobioside. Chemical synthesis involves the reaction of N-acetylglucosamine with a methylating agent, such as methyl iodide, to produce O-Methyl-di-N-acetyl beta-chitobioside. Chitinase-catalyzed hydrolysis involves the use of chitinase enzymes to break down chitin into O-Methyl-di-N-acetyl beta-chitobioside.
科学研究应用
O-Methyl-di-N-acetyl beta-chitobioside has potential applications in scientific research, including its use as a substrate for chitinase enzymes, as a ligand for carbohydrate-binding proteins, and as a tool for studying chitin metabolism in insects and fungi. O-Methyl-di-N-acetyl beta-chitobioside has also been used to study the effects of chitin oligosaccharides on the immune system and the development of cancer.
属性
CAS 编号 |
19272-54-9 |
|---|---|
产品名称 |
O-Methyl-di-N-acetyl beta-chitobioside |
分子式 |
C17H30N2O11 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI 键 |
OMQXNBZLIHSROF-GBZYHGPESA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
其他 CAS 编号 |
19272-54-9 |
同义词 |
methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



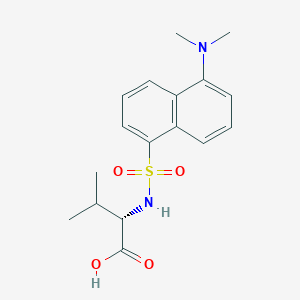
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
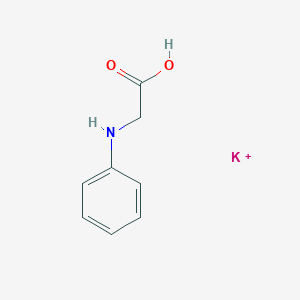
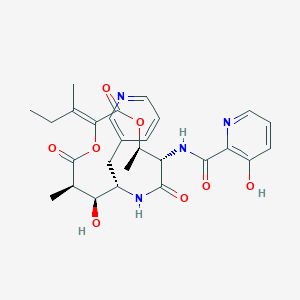
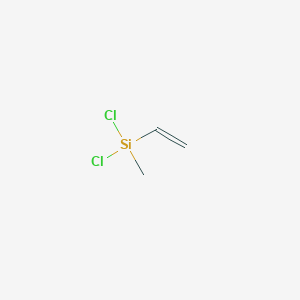
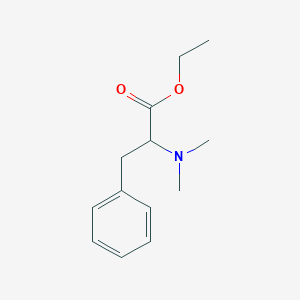
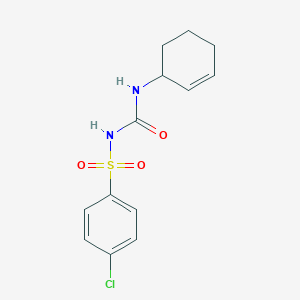
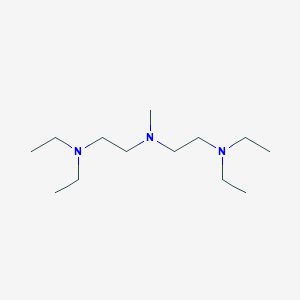
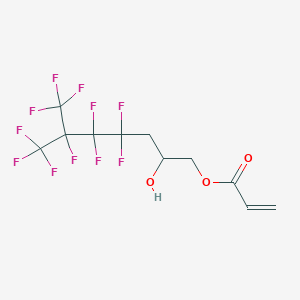
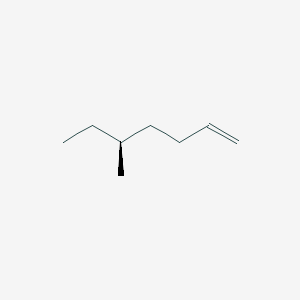
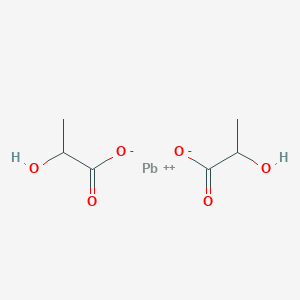
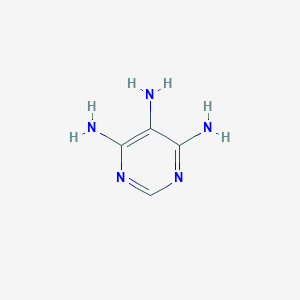
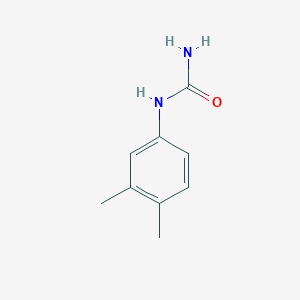
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)